Dicyclidol

Muscarinic receptor subtype selectivity Radioligand binding Structure-activity relationship

Researchers seeking to dissect M3 versus M4 muscarinic contributions without enantiomer interference face limited orthogonal tool selection. Dicyclidol provides the exact solution as a single, achiral entity with a validated M1/M4 > M2/M3 selectivity profile, enabling definitive subtype discrimination. - 4- to 80-fold affinity shift vs. parent scaffold reveals aromatic π-interaction roles. - M4 free-energy additivity signature uniquely validates computational docking models. - When procured with (R)-hexahydro-difenidol and difenidol, enables complete phenyl/cyclohexyl pharmacophore mapping. Reliable supply for SAR and neuropsychiatric target validation.

Molecular Formula C19H35NO
Molecular Weight 293.5 g/mol
CAS No. 112971-92-3
Cat. No. B047390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclidol
CAS112971-92-3
Synonymsdicyclidol
Molecular FormulaC19H35NO
Molecular Weight293.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CN2CCCCC2)(C3CCCCC3)O
InChIInChI=1S/C19H35NO/c21-19(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h17-18,21H,1-16H2
InChIKeyKFTTUFZANDBSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclidol: A Defined Muscarinic Antagonist for Subtype-Selectivity Research


Dicyclidol (1,1-dicyclohexyl-2-piperidin-1-ylethanol) is a synthetic small-molecule muscarinic acetylcholine receptor (mAChR) antagonist with an achiral tertiary-amino alcohol scaffold [1]. It is structurally distinguished from its closest research analogs—hexahydro-difenidol and difenidol—by bearing two identical cyclohexyl rings on the carbinol carbon rather than a mixed phenyl/cyclohexyl or diphenyl substitution. This structural simplification eliminates the stereogenic center present in hexahydro-difenidol, generating a single molecular entity whose binding profile at M1–M4 mAChR subtypes was directly compared to hexahydro-difenidol and difenidol in a landmark radioligand-binding study [2]. Dicyclidol is obtained solely as a research reagent and is not approved for human or veterinary therapeutic use.

Why Dicyclidol Cannot Be Substituted by Generic Analogs


Muscarinic receptor ligands in the hexahydro-difenidol class are not interchangeable because the hydrophobic ring composition on the carbinol carbon dictates both the subtype-selectivity fingerprint and the absolute binding affinity [1]. In direct head-to-head radioligand-competition experiments across four human mAChR subtypes, dicyclidol exhibited a receptor-preference rank order (M1 and M4 > M2 and M3) that is qualitatively different from that of its close analog difenidol (M1, M3, and M4 > M2). Simply substituting dicyclidol with difenidol in an experimental protocol would invert the relative engagement of M3 versus M4 receptors, altering the functional readout. Moreover, the quantitative loss of affinity incurred by exchanging the phenyl ring of hexahydro-difenidol for a cyclohexyl ring reaches up to 80-fold [1], meaning that even a minor structural modification produces large-magnitude changes in target occupancy that cannot be compensated by concentration adjustment without off-target confounding. These data establish that dicyclidol occupies a discrete, non-substitutable position within this SAR series.

Evidence Differentiating Dicyclidol from Related Muscarinic Antagonists


M1/M4-Selective Subtype Preference vs. Difenidol

Dicyclidol displays a distinct mAChR subtype selectivity profile relative to its direct analog difenidol. In the same study, dicyclidol exhibited greater affinity for M1 and M4 receptors than for M2 and M3 receptors, whereas difenidol showed significant preference for M1, M3, and M4 receptors over M2 [1]. This rank-order inversion means dicyclidol selectively disfavors M3 engagement compared with difenidol, a property that can be exploited experimentally when M3-sparing pharmacology is desired. The parent compound (R)-hexahydro-difenidol displayed yet another pattern (M1 ≈ M3 ≈ M4 > M2; pKi 7.9–8.3 for M1/M3/M4 vs. pKi 7.0 for M2), confirming that the ring-substitution identity governs selectivity [1].

Muscarinic receptor subtype selectivity Radioligand binding Structure-activity relationship

Binding Affinity Reduction Driven by Phenyl-to-Cyclohexyl Replacement

Replacement of the phenyl ring of hexahydro-difenidol with a cyclohexyl group—the sole structural difference generating dicyclidol—produced a 4- to 80-fold decrease in binding affinity across all four muscarinic receptor subtypes examined [1]. This magnitude of affinity loss was quantified in the same experimental series, using identical membrane preparations and radioligand conditions, firmly linking the affinity deficit to the phenyl→cyclohexyl substitution. The affinity penalty was not uniform across subtypes: the binding free-energy changes were additive at striatal M4 receptors but not completely additive at cardiac M2, pancreatic M3, or NB-OK 1 M1 receptors [1], indicating that the two hydrophobic ring positions couple non-equivalently to subtype-specific binding pockets.

Binding affinity Muscarinic antagonist Structure-activity relationship Radioligand binding

Achiral Architecture Eliminates Stereochemical Variability

Dicyclidol is achiral (no stereogenic center) because the carbinol carbon bears two chemically identical cyclohexyl substituents, as confirmed by its IUPAC name, 1,1-dicyclohexyl-2-piperidin-1-ylethanol, and its SMILES representation [1]. In contrast, hexahydro-difenidol possesses a chiral carbinol carbon (one phenyl, one cyclohexyl) and its (R)- and (S)-enantiomers exhibit pronounced stereoselectivity differences: (R)-HHD shows pKi 7.9–8.3 at M1/M3/M4 vs. 7.0 at M2, while (S)-HHD is nonselective (pKi 5.8–6.1) [2]. Consequently, any study using racemic hexahydro-difenidol introduces a mixed signal from two pharmacologically distinct enantiomers, complicating dose-response interpretation. Dicyclidol, as a single molecular entity, avoids this source of biological variability entirely.

Chirality Synthetic accessibility Analytical characterization Muscarinic antagonist

Free-Energy Additivity at M4 Receptors

The binding free-energy penalty incurred by replacing the phenyl and cyclohexyl groups of (R)-hexahydro-difenidol was found to be almost additive at M4 (striatum) receptors, but non-additive at cardiac M2, pancreatic M3, and NB-OK 1 M1 receptors [1]. This thermodynamic observation indicates that dicyclidol interacts with the M4 binding pocket in a manner where the two hydrophobic ring subsites contribute independently, whereas at M1, M2, and M3 the ring subsites are conformationally coupled through enforced molecular repositioning [1]. Such divergent binding-mode thermodynamics are not predictable from potency data alone and provide a physical-chemical rationale for dicyclidol's skewed subtype profile.

Binding thermodynamics Free-energy additivity Receptor pharmacophore Muscarinic subtype

Key Research Applications for Dicyclidol


Muscarinic Receptor Subtype Fingerprinting in Native Tissues

When profiling the muscarinic receptor subtype composition of native tissues (e.g., brain region homogenates, smooth muscle strips, or cardiac preparations), dicyclidol's distinct M1/M4 > M2/M3 selectivity profile [1] provides an orthogonal pharmacological tool to classical subtype-discriminating ligands such as pirenzepine (M1-preferring) or himbacine (M2/M4-preferring). Its achiral nature eliminates the confounding influence of enantiomer-dependent pharmacology that complicates data interpretation with racemic hexahydro-difenidol . Researchers should use dicyclidol in parallel with difenidol to resolve M3-versus-M4 contributions, exploiting the qualitative selectivity inversion between these two analogs.

SAR Studies on the Hexahydro-Difenidol Chemotype

Dicyclidol is the definitive bis-cyclohexyl reference compound within the hexahydro-difenidol SAR series. Its 4- to 80-fold affinity reduction relative to the parent scaffold, combined with the shifted subtype rank order, makes it an essential negative-control compound for SAR campaigns exploring the contribution of aromatic π-interactions to muscarinic receptor binding [1]. Procurement of dicyclidol alongside (R)-hexahydro-difenidol and difenidol enables a complete matrix of phenyl/cyclohexyl substitutions (0 phenyl, 1 phenyl, 2 phenyl) for quantitative pharmacophore mapping.

Computational Docking and Pharmacophore Model Validation

The experimental observation that binding free-energy penalties are additive at M4 but non-additive at M1, M2, and M3 [1] provides a stringent validation benchmark for molecular docking poses and molecular dynamics simulations of muscarinic receptor-ligand complexes. Computational chemists can use dicyclidol's binding data to test whether their models correctly recapitulate the subtype-specific coupling of the two hydrophobic ring subsites. Failure to reproduce the M4-additivity phenomenon indicates an inaccurate binding-pose hypothesis.

Development of M4-Biased Muscarinic Ligands

The M4 muscarinic receptor is an emerging target for schizophrenia and other neuropsychiatric indications. Dicyclidol, with its experimentally demonstrated greater affinity for M1 and M4 over M2 and M3, and its unique M4 free-energy additivity signature [1], serves as a starting scaffold for medicinal chemistry efforts aimed at enhancing M4 selectivity while minimizing M2- and M3-mediated peripheral side effects. Its achiral structure further simplifies lead optimization by removing stereochemical complexity.

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